(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate
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Overview
Description
(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate: is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is also known by its IUPAC name, 2-fluorobenzyl 6-chloronicotinate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloronicotinic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines and thiols under basic conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include substituted pyridines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzyl 6-chloronicotinate
- 6-Chloronicotinic acid
- 2-Fluorobenzyl alcohol
Uniqueness
(2-Fluorophenyl)methyl 6-chloropyridine-3-carboxylate is unique due to its specific combination of a fluorinated benzyl group and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
Molecular Formula |
C13H9ClFNO2 |
---|---|
Molecular Weight |
265.67 g/mol |
IUPAC Name |
(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C13H9ClFNO2/c14-12-6-5-9(7-16-12)13(17)18-8-10-3-1-2-4-11(10)15/h1-7H,8H2 |
InChI Key |
OGFBISPXDIKKST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=CN=C(C=C2)Cl)F |
Origin of Product |
United States |
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